2-Chloro-1-(difluoromethoxy)-4-methyl-benzene, also known by its IUPAC name, is a chlorinated aromatic compound featuring both chloro and difluoromethoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 228.57 g/mol. This compound belongs to the class of halogenated aromatic compounds, which are widely studied for their chemical reactivity and applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can be achieved through several methods, primarily involving the selective fluorination of chlorinated aromatic precursors. One efficient method involves the use of hydrogen fluoride in a controlled environment:
The molecular structure of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can be described using its canonical SMILES notation: CC1=C(C(=C(C=C1)F)OC(F)(F)Cl)F
. This notation indicates that the compound has a methyl group and a difluoromethoxy group attached to a benzene ring, with a chlorine atom also present.
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene can participate in various chemical reactions due to its reactive substituents:
The mechanism of action for chemical reactions involving 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene typically involves:
These mechanisms are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The physical and chemical properties of 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene include:
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene finds applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2